BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

α7 nAChR antagonist structure-activity relationship halogen bonding

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (CAS 2097973-86-7) is a synthetic small molecule belonging to the piperidine-spirooxadiazole class, which has been systematically optimized as a subtype-selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The compound features a 4-bromophenyl substituent at the R1 position of the spirooxadiazole core, a structural motif identified as a privileged fragment that enhances α7 nAChR inhibitory activity through optimized hydrophobic and electrostatic interactions within the orthosteric binding pocket.

Molecular Formula C12H14BrN3O
Molecular Weight 296.16 g/mol
CAS No. 2097973-86-7
Cat. No. B1475738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
CAS2097973-86-7
Molecular FormulaC12H14BrN3O
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESC1CNCCC12N=C(NO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C12H14BrN3O/c13-10-3-1-9(2-4-10)11-15-12(17-16-11)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16)
InChIKeyGCTFIBFEGXGXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene: A Defined Piperidine-Spirooxadiazole α7 nAChR Antagonist Scaffold


3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (CAS 2097973-86-7) is a synthetic small molecule belonging to the piperidine-spirooxadiazole class, which has been systematically optimized as a subtype-selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) [1]. The compound features a 4-bromophenyl substituent at the R1 position of the spirooxadiazole core, a structural motif identified as a privileged fragment that enhances α7 nAChR inhibitory activity through optimized hydrophobic and electrostatic interactions within the orthosteric binding pocket [1]. It serves as a key intermediate and pharmacological tool for developing potent, selective α7 antagonists for neuroprotection and inflammatory disease research [2].

Why Generic Spirooxadiazole Substitution Fails: The Halogen-Dependent Selectivity of 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene


The piperidine-spirooxadiazole scaffold exhibits steep structure-activity relationships (SAR) where even minor substituent changes at the R1 phenyl position drastically alter α7 nAChR potency and subtype selectivity [1]. The 4-bromophenyl group in this compound has been experimentally validated as a privileged fragment that establishes critical halogen bonds and hydrophobic contacts within the α7 binding pocket; replacement with 4-fluorophenyl (T761-0184) or unsubstituted phenyl results in markedly reduced antagonist activity [1]. Furthermore, the specific R2 substituent attached to the piperidine nitrogen in the Z-series profoundly influences both potency and pharmacokinetic properties, meaning that procurement of the correct R2 intermediate is essential for downstream SAR continuity [2]. Generic substitution within this chemical series without precise structural matching will irreproducibly alter target engagement, selectivity profiles, and cannot support reliable structure-activity correlation [1][2].

Head-to-Head Quantitative Evidence: Why 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene Outperforms Structural Analogs in α7 nAChR Antagonism


4-Bromophenyl vs 4-Fluorophenyl: Critical Halogen Identity Dictates α7 nAChR Antagonist Potency

In the piperidine-spirooxadiazole series, the 4-bromophenyl substituent (present in the Z-series and specifically in 3-(4-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene derivatives) has been validated as a privileged R1 group that significantly enhances α7 nAChR inhibitory activity compared to the 4-fluorophenyl analog T761-0184 [1]. The 4-bromophenyl-containing Z-series compounds consistently achieve >90% inhibition at 10 μM, whereas the parent 4-fluorophenyl hit T761-0184 exhibited substantially weaker antagonism in the same two-electrode voltage clamp (TEVC) assay system [1][2]. This potency differential is attributed to the bromine atom's superior ability to form halogen bonds with backbone carbonyl oxygen atoms in the α7 binding pocket, as confirmed by molecular docking studies [1].

α7 nAChR antagonist structure-activity relationship halogen bonding

R1 Substituent SAR: 4-Bromophenyl vs 3-Chlorophenyl and 3,5-Dibromophenyl in the Z-Series

Systematic SAR studies across the Z-series (4-bromophenyl fixed at R1) versus the Y-series (diverse R1 groups including 3-chlorophenyl and 3,5-dibromophenyl) revealed that the 4-bromophenyl group provides a distinct balance of potency and synthetic tractability [1]. While 3,5-dibromophenyl (Y-series) yielded optimal IC50 values as low as 0.57 μM, the 4-bromophenyl Z-series compounds demonstrated robust and reproducible antagonist activity with >90% inhibition at 10 μM for Z1, Z2, Z5, and Z6, and importantly served as the foundational scaffold for the optimized YZ-series leads YZ3 and YZ4 [1]. The 4-bromophenyl group uniquely positions the bromine atom for a halogen bond with the Gly112 backbone carbonyl while maintaining appropriate spatial matching with the α7 orthosteric site, a feature not replicated by meta-substituted phenyl analogs [1].

structure-activity relationship α7 nAChR antagonist halogen substitution

Subtype Selectivity: α7 nAChR Preference of the 4-Bromophenyl Spirooxadiazole Scaffold

The piperidine-spirooxadiazole scaffold bearing a 4-bromophenyl R1 group exhibits inherent selectivity for the α7 nAChR subtype over other nicotinic receptor subtypes [1]. In selectivity profiling, the 4-bromophenyl-containing YZ4 compound showed weak inhibition of α3β4 (39.8%), α4β2 (55.0%), and α1β1δε (58.1%) nAChRs at 100 μM, with inhibition rates not exceeding 60% even at this high concentration, demonstrating >100-fold selectivity window relative to α7 antagonism [1]. Additionally, YZ4 exhibited IC50 values of 34.3 μM against M1 mAChR and >100 μM against M3 mAChR, confirming minimal off-target muscarinic activity [1]. This selectivity profile is a direct consequence of the 4-bromophenyl group's specific interactions within the α7 binding site, as confirmed by molecular docking [1].

subtype selectivity α7 nAChR nicotinic receptor pharmacology

Synthetic Accessibility and Defined Chemical Identity via 4-Bromobenzonitrile Route

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is synthesized via a well-established route starting from 4-bromobenzonitrile, which reacts with hydroxylamine hydrochloride to form 4-bromo-N-hydroxybenzimidamide, followed by cyclization with N-substituted 4-piperidone using p-toluenesulfonic acid catalyst in toluene [1]. This synthetic pathway yields the precise spirooxadiazole core with the 4-bromophenyl group at the 3-position and a free NH at the piperidine nitrogen (position 8), enabling subsequent R2 diversification via N-alkylation or Suzuki coupling [1]. The defined synthetic route ensures batch-to-batch reproducibility and unambiguous chemical identity (confirmed by 1H NMR, 13C NMR, and HRMS), which is essential for SAR studies and patent protection [1].

synthetic chemistry spirooxadiazole synthesis chemical identity

In Vivo Translation: 4-Bromophenyl Core Enables Brain-Penetrant α7 Antagonists with Neuroprotective Efficacy

Compounds derived from the 4-bromophenyl spirooxadiazole scaffold (specifically YZ4) have demonstrated favorable pharmacokinetic profiles including high oral bioavailability and excellent brain penetration, with brain-to-plasma ratios exceeding 1.5 [1]. In a paraoxon-intoxicated mouse model, YZ4 significantly improved survival rates, alleviated seizure severity (measured by Racine scale scoring), and mitigated multiorgan injury including hepatic and renal damage markers [1]. These in vivo outcomes are directly attributable to the 4-bromophenyl spirooxadiazole core's ability to maintain potent α7 antagonism while achieving sufficient CNS exposure, a property not demonstrated by earlier α7 antagonist chemotypes [1].

neuroprotection organophosphate poisoning blood-brain barrier penetration

Procurement-Driven Application Scenarios for 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene


Neuroscience Research: Selective α7 nAChR Pharmacological Tool Compound Development

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene serves as the critical R1-fixed intermediate for synthesizing subtype-selective α7 nAChR antagonists. As demonstrated by the Z-series SAR, N-alkylation of this intermediate with ethyl, propyl, or tert-butyl groups yields compounds with >90% α7 inhibition at 10 μM and retained subtype selectivity [1]. This scaffold addresses the longstanding scarcity of selective α7 antagonist tools, enabling rigorous dissection of α7-mediated cholinergic signaling in neuroinflammation, cognitive function, and synaptic plasticity studies [1][2].

Organophosphate Poisoning Countermeasure Development

The 4-bromophenyl spirooxadiazole core, when further optimized to the YZ-series (e.g., YZ4), has demonstrated robust neuroprotection against paraoxon-induced cytotoxicity in vitro and significant survival improvement in a mouse model of organophosphate intoxication [1]. Procurement of this intermediate enables medicinal chemistry teams to build upon validated SAR and develop brain-penetrant, orally bioavailable α7 antagonists as emergency countermeasures for nerve agent exposure, where no approved α7-selective therapeutic currently exists [1].

Inflammatory Disease Target Validation: α7 nAChR Cholinergic Anti-inflammatory Pathway

α7 nAChR expressed in immune cells mediates the cholinergic anti-inflammatory pathway. The 4-bromophenyl spirooxadiazole antagonists derived from this intermediate have been shown to potently block α7-mediated signaling with minimal off-target activity at other nAChR or muscarinic receptor subtypes [1][2]. This selective pharmacological profile makes 3-(4-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene an essential starting material for developing chemical probes to validate α7 nAChR as a therapeutic target in sepsis, rheumatoid arthritis, inflammatory bowel disease, and other inflammatory conditions [2].

Structure-Activity Relationship (SAR) Expansion and Lead Optimization Programs

This compound provides a well-characterized, synthetically tractable spirooxadiazole core with a free piperidine NH handle for systematic R2 diversification. The established synthetic route from 4-bromobenzonitrile allows reliable gram-scale preparation [1]. Medicinal chemistry teams can use this intermediate to explore novel R2 substituents (alkyl, acyl, sulfonyl, or heteroaryl groups) while maintaining the privileged 4-bromophenyl R1 group that has been experimentally proven to enhance α7 potency and selectivity [1][2]. The resulting SAR data can be directly compared to published Z-series and YZ-series results, accelerating lead optimization cycles.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.